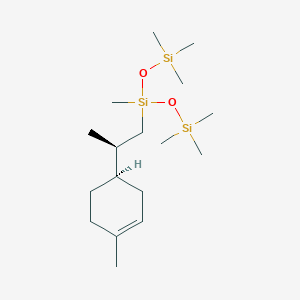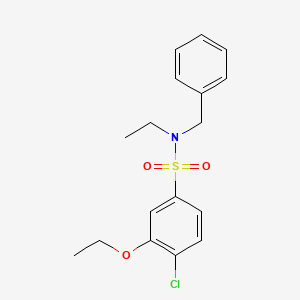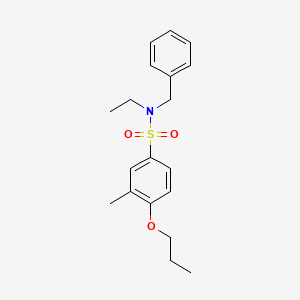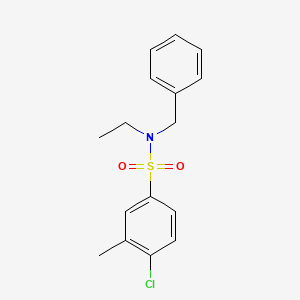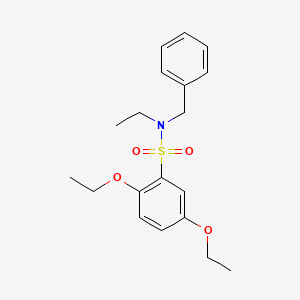
BIS(DIMETHYLDITHIOCARBAMATO)IRON
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS(DIMETHYLDITHIOCARBAMATO)IRON is a coordination complex with the formula [Fe(S2CNEt2)2]2 where Et = C2H5 . It is a red solid and is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl .
Synthesis Analysis
The synthesis of BIS(DIMETHYLDITHIOCARBAMATO)IRON involves computational molecular modeling and vibrational/electronic spectroscopic analysis . The complex was synthesized according to the guidelines provided by the graphical method . The optimization of the molecular structure was performed using Density Functional Theory with the exchange functional B3LYP and basis set 6–311G (d,p) .Molecular Structure Analysis
In terms of structure, the species is dimeric, consisting of two pentacoordinate iron (II) centers . The crystal structure of bis-(NN-dimethyldithiocarbamato)-nitrosyliron, determined at –80° from diffractometer data, shows the coordination arrangement around iron to be a square pyramid with the nitrosyl group in the apical position .Chemical Reactions Analysis
The complex reacts with a variety of reagents with concomitant formation of mono-iron derivatives . For instance, 9,10-Phenanthroline adds to iron bis(diethyldithiocarbamate) to give the blue-octahedral complex .Physical And Chemical Properties Analysis
BIS(DIMETHYLDITHIOCARBAMATO)IRON is a red solid . It is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl . The nanosheets were characterized by IR, UV-Vis, SEM-EDS, TEM, XPS, and PXRD .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the structural determination and characterization of Fe-BHT CONASH, as structural studies are important towards further understanding of physical and chemical properties . The results corroborate the existence of several Ligand to Metal Charge Transfer (LMCT) and Metal to Ligand Charge Transfer (MLCT) transitions, as well as d-d transitions .
Eigenschaften
CAS-Nummer |
15339-38-5 |
|---|---|
Produktname |
BIS(DIMETHYLDITHIOCARBAMATO)IRON |
Molekularformel |
C37H43N4.ClO4 |
Molekulargewicht |
0 |
Synonyme |
BIS(DIMETHYLDITHIOCARBAMATO)IRON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



